molecular formula C15H13F3N2O2 B7544094 N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide

N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide

Katalognummer B7544094
Molekulargewicht: 310.27 g/mol
InChI-Schlüssel: WVYMMQPMRCDNGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide, also known as TBX-5, is a synthetic compound that belongs to the benzisoxazole family. It is a potent and selective inhibitor of the T-type calcium channel, which is involved in the regulation of cellular excitability and calcium signaling. TBX-5 has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and cardiovascular disorders.

Wirkmechanismus

N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide selectively inhibits the T-type calcium channel, which is involved in the regulation of cellular excitability and calcium signaling. The T-type calcium channel is expressed in various tissues, including the brain, heart, and smooth muscle, and plays a critical role in the control of neuronal firing, cardiac contractility, and vascular tone. By inhibiting the T-type calcium channel, N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide reduces calcium influx into cells, leading to a decrease in cellular excitability and calcium signaling.
Biochemical and Physiological Effects:
N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide has been shown to have several biochemical and physiological effects, including:
1. Inhibition of T-type calcium channel activity
2. Reduction of neuronal firing and synaptic transmission
3. Decrease in cardiac contractility and heart rate
4. Relaxation of vascular smooth muscle
5. Reduction of pain sensitivity

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective inhibition of T-type calcium channels
2. Potent and long-lasting effects
3. Minimal off-target effects
4. Well-characterized pharmacological profile
Some of the limitations include:
1. Limited solubility in water
2. High cost of synthesis
3. Limited availability
4. Lack of clinical data

Zukünftige Richtungen

N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide has several potential future directions for research and development. Some of these include:
1. Investigation of the therapeutic potential of N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide in other diseases, such as cancer and autoimmune disorders.
2. Development of more potent and selective T-type calcium channel inhibitors based on the structure of N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide.
3. Investigation of the molecular mechanisms underlying the effects of N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide on cellular excitability and calcium signaling.
4. Development of new methods for the synthesis and purification of N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide to improve its availability and reduce its cost.
In conclusion, N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and cardiovascular disorders. N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide selectively inhibits the T-type calcium channel, leading to a decrease in cellular excitability and calcium signaling. N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide has several advantages and limitations for lab experiments and has several potential future directions for research and development.

Synthesemethoden

The synthesis of N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide involves several steps, starting from the reaction of 3-(trifluoromethyl)aniline with ethyl oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is then reacted with 3,4-dihydro-2H-benzo[b][1,4]oxazine to form the benzisoxazole ring, followed by the addition of an amide group to the nitrogen atom of the benzisoxazole ring using N,N-dimethylformamide and triethylamine. The final product is obtained after purification by column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and cardiovascular disorders. In epilepsy, N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide has been shown to reduce seizure activity in animal models by selectively inhibiting the T-type calcium channel. In neuropathic pain, N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide has been shown to reduce pain sensitivity and improve motor function in animal models by inhibiting the T-type calcium channel. In cardiovascular disorders, N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide has been shown to improve cardiac function and reduce arrhythmia in animal models by modulating the calcium signaling pathway.

Eigenschaften

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c16-15(17,18)9-4-3-5-10(8-9)19-14(21)13-11-6-1-2-7-12(11)22-20-13/h3-5,8H,1-2,6-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYMMQPMRCDNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.